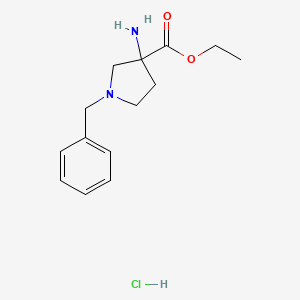

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

Description

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride is a pyrrolidine-derived compound featuring a benzyl group at the 1-position, an amino group at the 3-position, and an ethyl ester moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C14H21ClN2O2 |

|---|---|

Molecular Weight |

284.78 g/mol |

IUPAC Name |

ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-2-18-13(17)14(15)8-9-16(11-14)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,15H2,1H3;1H |

InChI Key |

LKVSFVXNGWHFKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride typically involves the reaction of ethyl 3-aminopyrrolidine-3-carboxylate with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Neuroprotective Effects : A study demonstrated that this compound significantly reduced cell death in cultured neuronal cells exposed to oxidative stress, indicating its potential use in treating neurodegenerative diseases.

- Antimicrobial Activity : The compound showed notable inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for antibiotic development.

Organic Synthesis

This compound serves as a valuable chiral building block in organic synthesis. Its reactive ester group allows for further functionalization through various reactions such as:

- Alkylation

- Acylation

- Reduction

These reactions facilitate the synthesis of diverse chiral molecules with applications in pharmaceuticals and agrochemicals.

Asymmetric Catalysis

The presence of a chiral center makes this compound a potential ligand for developing new asymmetric catalysts. These catalysts are crucial for promoting stereoselective reactions, leading to the efficient formation of desired enantiomers in various organic transformations.

Neuroprotective Study

A specific investigation focused on the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, highlighting its therapeutic potential in neurodegenerative conditions.

Antimicrobial Study

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, supporting its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride (CAS: 2006278-21-1)

Structural Differences :

- Ester Group : The methyl ester (vs. ethyl ester) reduces molecular weight and may alter lipophilicity.

| Property | Ethyl Ester (Target) | Methyl Ester |

|---|---|---|

| Molecular Weight (g/mol) | ~308.8 (estimated) | ~294.7 (calculated) |

| Ester Group | Ethyl | Methyl |

| Price (5g) | N/A | $750.00 |

Applications : Both compounds are likely used in medicinal chemistry for synthesizing protease inhibitors or receptor modulators. The methyl derivative’s commercial availability suggests its precedence in early-stage research, while the ethyl variant may offer tailored pharmacokinetics .

3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride (CAS: 2006278-15-3)

Structural Differences :

- Functional Groups : Replaces the benzyl and ester groups with a hydroxymethyl moiety.

- Physicochemical Implications : Increased polarity due to the hydroxyl group, enhancing aqueous solubility but reducing lipid bilayer penetration.

| Property | Target Compound | 3-Amino-3-(hydroxymethyl) |

|---|---|---|

| Key Functional Groups | Benzyl, Ethyl Ester | Hydroxymethyl |

| Likely Solubility | Moderate (HCl salt) | High (polar groups + HCl salt) |

H-Series Kinase Inhibitors (e.g., H-7, H-8, H-89 Hydrochlorides)

Functional Comparison :

- Structural Divergence: H-series compounds (e.g., H-7 hydrochloride) feature isoquinoline sulfonamide cores, unlike the pyrrolidine scaffold of the target compound .

| Compound | Core Structure | Primary Target |

|---|---|---|

| Target Compound | Pyrrolidine | Undetermined* |

| H-7 Hydrochloride | Isoquinoline sulfonamide | Protein Kinase A |

Applications : The H-series highlights the role of hydrochloride salts in kinase inhibition, whereas the target compound’s design may prioritize conformational rigidity for receptor binding .

Biological Activity

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₄ClN₃O₂ and a molecular weight of approximately 227.68 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological systems, enhancing the compound's interaction with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential applications in antibiotic development.

- Receptor Interaction : The compound may interact with various receptors, influencing physiological processes such as neurotransmission and inflammation.

Interaction Studies

Studies have focused on the interactions of this compound with specific enzymes and receptors. Key findings include:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurovascular functions.

- Viral Activity : In vitro studies have explored its efficacy against viral pathogens, particularly influenza virus neuraminidase inhibitors. The compound demonstrated moderate inhibitory effects with an IC50 value of around 50 μM .

Case Studies

-

Neuroprotective Study :

- A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative conditions.

-

Antimicrobial Study :

- Another study assessed the antimicrobial activity against various bacterial strains. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Potential neuroprotective effects |

| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |

| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |

| 4-Pyridone derivatives | Pyridone ring structure | Diverse pharmacological profiles |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride, and how are intermediates purified?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common method involves reacting benzyl halides with pyrrolidine precursors, followed by esterification and hydrochloride salt formation. Purification often employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol). Purity ≥95% is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm).

- FT-IR : Ester C=O stretch (~1730 cm⁻¹) and NH₂/NH₃⁺ vibrations (3300–2500 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., m/z 279.1 for C₁₅H₂₁N₂O₂⁺).

- X-ray crystallography (if single crystals obtained): Validates stereochemistry and hydrogen-bonding networks .

Q. What are its primary applications in early-stage drug discovery?

The compound serves as a chiral building block for:

- Neurological agents : Dopamine receptor modulators due to pyrrolidine's conformational rigidity.

- Antimicrobial scaffolds : Functionalization at the amine or ester group enhances bioactivity.

- Protease inhibitors : The benzyl group aids in hydrophobic pocket binding .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis, and what factors contribute to variability?

Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) vs. organocatalysts for stereocontrol.

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may increase byproducts.

- Temperature gradients : Lower temps (0–5°C) reduce racemization but slow reaction kinetics. Contradictions in yields (e.g., 60–85% across studies) often stem from residual moisture or competing side reactions (e.g., over-alkylation). Statistical tools like DoE (Design of Experiments) can identify critical parameters .

Q. How do stereochemical variations impact biological activity, and how can enantiomeric excess (ee) be assured?

The 3-amino-pyrrolidine core’s stereochemistry dictates binding affinity. For example:

- (R)-enantiomer : Higher selectivity for σ₁ receptors (IC₅₀ = 120 nM vs. 450 nM for (S)-form).

- Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers (retention times: 8.2 vs. 10.5 min). Contradictory activity data may arise from incomplete ee (<98%) or residual solvents altering assay conditions .

Q. What strategies resolve discrepancies in reported solubility and stability profiles?

Discrepancies arise from:

- pH dependence : Hydrochloride salt solubility peaks in acidic buffers (e.g., 25 mg/mL at pH 2 vs. 2 mg/mL at pH 7.4).

- Degradation pathways : Ester hydrolysis accelerates above 40°C (t₁/₂ = 72 hrs at 25°C vs. 12 hrs at 50°C). Methodological consistency (e.g., USP dissolution apparatus vs. shake-flask) is critical. Accelerated stability studies (40°C/75% RH) validate storage conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.